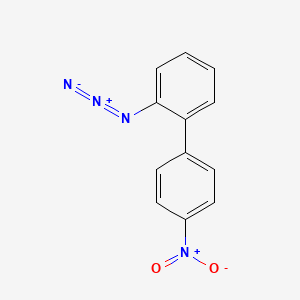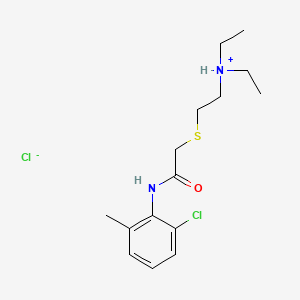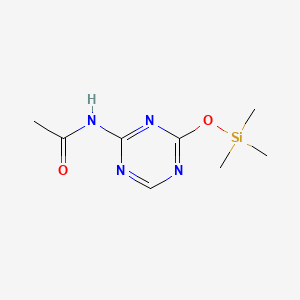
N-(4-trimethylsilyloxy-1,3,5-triazin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-trimethylsilyloxy-1,3,5-triazin-2-yl)acetamide is a chemical compound with the molecular formula C8H14N4O2Si and a molecular weight of 226.31 g/mol . This compound is part of the 1,3,5-triazine family, which is known for its wide array of biological activities, including antibacterial, anticancer, and antiviral properties .
Preparation Methods
The synthesis of N-(4-trimethylsilyloxy-1,3,5-triazin-2-yl)acetamide typically involves the reaction of 2-amino-1,3,5-triazine with trimethylsilyl chloride in the presence of a base such as sodium carbonate . The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to yield the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-trimethylsilyloxy-1,3,5-triazin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Substitution: It can undergo nucleophilic substitution reactions where the trimethylsilyloxy group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form 1,3,5-triazine derivatives and acetic acid.
Common reagents used in these reactions include iodine for oxidation and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-trimethylsilyloxy-1,3,5-triazin-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-trimethylsilyloxy-1,3,5-triazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors, leading to the inhibition of their activity . The compound’s trimethylsilyloxy group plays a crucial role in enhancing its reactivity and binding affinity to these targets . The pathways involved include oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
N-(4-trimethylsilyloxy-1,3,5-triazin-2-yl)acetamide can be compared with other 1,3,5-triazine derivatives, such as:
- 4-(4,6-dichloro-1,3,5-triazin-2-ylamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- 2-(4-(4-chloro-6-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenylamino)-1,3,5-triazin-2-ylamino)phenylsulfonyl)ethyl hydrogen sulfate
These compounds share a similar triazine core but differ in their substituents, which confer unique properties and biological activities.
Properties
Molecular Formula |
C8H14N4O2Si |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
N-(4-trimethylsilyloxy-1,3,5-triazin-2-yl)acetamide |
InChI |
InChI=1S/C8H14N4O2Si/c1-6(13)11-7-9-5-10-8(12-7)14-15(2,3)4/h5H,1-4H3,(H,9,10,11,12,13) |
InChI Key |
KYYBLXBEFLHRDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=NC=N1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



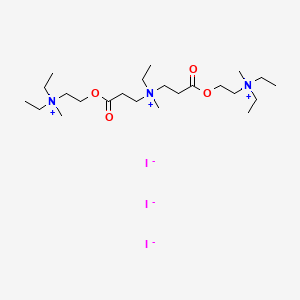
![Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt](/img/structure/B13740221.png)
![Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylicacid,3,3a,8,8a-tetrahydro-,dimethyl ester,[2r-(2a,3ab,8ab)]-(9ci)](/img/structure/B13740230.png)



![6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate](/img/structure/B13740250.png)
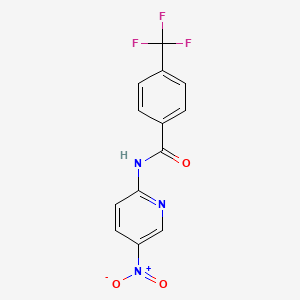
![N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate](/img/structure/B13740254.png)
![6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole](/img/structure/B13740260.png)
